N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, piperidine, thiophene, and benzamide moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Scientific Research Applications
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The 2-methylpyridine group can be introduced via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Formation of the Benzamide Core: The benzamide structure can be synthesized through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The compound’s structure allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different position of the thiophene ring.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of thiophene.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(pyridin-3-yl)benzamide: Similar structure with a pyridine ring instead of thiophene.
Uniqueness
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thiophene ring, in particular, may enhance its electronic properties and interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-14-22(6-10-24-17)26-11-7-18(8-12-26)15-25-23(27)20-4-2-19(3-5-20)21-9-13-28-16-21/h2-6,9-10,13-14,16,18H,7-8,11-12,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUWFALPVOBCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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